[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol
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Overview
Description
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol is a versatile polymer known for its unique properties and applications. It is a colorless or pale yellow viscous liquid with high purity and low viscosity. This compound is primarily used as an epoxy curing agent, chelating agent, lubricant, and anti-corrosive additive .
Preparation Methods
The synthesis of [3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol involves the reaction between m-xylylenediamine and epichlorohydrin. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired polymer. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may alter the polymer’s properties.
Reduction: Reduction reactions can modify the polymer’s functional groups, impacting its reactivity and applications.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: This reaction can break down the polymer into smaller fragments, which can be useful in certain applications.
Scientific Research Applications
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as an epoxy curing agent, providing excellent adhesion and chemical resistance in coatings and adhesives.
Biology: The compound’s chelating properties make it useful in biological research for binding metal ions.
Medicine: Its low toxicity and high purity make it suitable for use in medical devices and drug delivery systems.
Industry: It is employed as a lubricant and anti-corrosive additive in various industrial applications, including aerospace and automotive industries
Mechanism of Action
The mechanism of action of [3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol involves its ability to form strong bonds with other molecules. As an epoxy curing agent, it reacts with epoxy resins to form cross-linked networks, enhancing the mechanical and chemical properties of the final product. Its chelating properties allow it to bind metal ions, making it effective in applications requiring metal ion sequestration .
Comparison with Similar Compounds
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol is unique due to its combination of properties, including low viscosity, high purity, and versatility in applications. Similar compounds include:
Polyethyleneimine: Known for its high cationic charge density and use in water treatment and paper manufacturing.
Polyamidoamine: Used as a curing agent for epoxy resins and in the production of paper and textiles.
Polyethylene glycol diglycidyl ether: Employed as a cross-linking agent in various polymer applications
This compound stands out due to its specific combination of m-xylylenediamine and epichlorohydrin, providing unique properties that are not found in other similar polymers.
Properties
CAS No. |
135470-04-1 |
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Molecular Formula |
C11H22N4O |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol |
InChI |
InChI=1S/C8H12N2.C3H10N2O/c9-5-7-2-1-3-8(4-7)6-10;4-1-3(6)2-5/h1-4H,5-6,9-10H2;3,6H,1-2,4-5H2 |
InChI Key |
LBAXTWOGRMLTJH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)CN)CN.C(C(CN)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CN.C(C(CN)O)N |
Origin of Product |
United States |
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